molecular formula C57H83ClN4O10 B12380727 Cy5-PEG7-SCO

Cy5-PEG7-SCO

Cat. No.: B12380727
M. Wt: 1019.7 g/mol
InChI Key: NXFGHFGIEPJLDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5-PEG7-SCO typically involves the conjugation of Cyanine 5 with a PEG linker and the introduction of the SCO group. The reaction conditions often include:

    Conjugation of Cyanine 5 with PEG: This step involves the reaction of Cyanine 5 with a PEG derivative under mild conditions to form Cy5-PEG.

    Introduction of SCO Group: The PEGylated Cyanine 5 is then reacted with a succinimidyl carbonate reagent to introduce the SCO group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cy5-PEG7-SCO primarily undergoes substitution reactions due to the presence of the SCO group. The SCO group reacts with amino groups in proteins or peptides, forming stable covalent bonds.

Common Reagents and Conditions

    Reagents: Common reagents include Cyanine 5, PEG derivatives, and succinimidyl carbonate.

    Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents, at room temperature or slightly elevated temperatures.

Major Products

The major product of these reactions is the this compound-labeled protein or peptide, which retains the fluorescent properties of Cyanine 5 and the solubility-enhancing properties of PEG .

Scientific Research Applications

Cy5-PEG7-SCO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cy5-PEG7-SCO involves the covalent bonding of the SCO group to amino groups in proteins or peptides. This reaction forms a stable amide bond, allowing the fluorescent properties of Cyanine 5 to be utilized for imaging and tracking purposes. The PEG units enhance the solubility and stability of the labeled compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5-PEG7-SCO is unique due to its optimal balance of PEG units, providing enhanced solubility and stability while retaining the strong fluorescent properties of Cyanine 5. This makes it particularly suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C57H83ClN4O10

Molecular Weight

1019.7 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C57H82N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h9,13-14,16-19,23-28,47H,6-8,10-11,15,20-21,29-46H2,1-5H3,(H-,58,59,62,63);1H

InChI Key

NXFGHFGIEPJLDZ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]

Origin of Product

United States

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